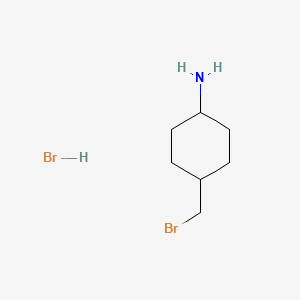![molecular formula C7H11BrCl2N2O B6607844 2-[(5-bromopyridin-3-yl)oxy]ethan-1-aminedihydrochloride CAS No. 2839143-90-5](/img/structure/B6607844.png)
2-[(5-bromopyridin-3-yl)oxy]ethan-1-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-bromopyridin-3-yl)oxy]ethan-1-aminedihydrochloride is a chemical compound with the molecular formula C7H11BrCl2N2O and a molecular weight of 289.9850 g/mol . This compound is characterized by the presence of a bromopyridine moiety linked to an ethanamine group through an ether linkage. The dihydrochloride form indicates the presence of two hydrochloride molecules associated with the compound, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromopyridin-3-yl)oxy]ethan-1-aminedihydrochloride typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position, forming 5-bromopyridine.
Ether Formation: The 5-bromopyridine is then reacted with 2-chloroethanol under basic conditions to form 2-[(5-bromopyridin-3-yl)oxy]ethanol.
Amination: The 2-[(5-bromopyridin-3-yl)oxy]ethanol is subsequently reacted with ammonia or an amine source to introduce the ethanamine group, yielding 2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine.
Formation of Dihydrochloride Salt: Finally, the free base form of 2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and recrystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-bromopyridin-3-yl)oxy]ethan-1-aminedihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanamine group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines or alcohols.
Applications De Recherche Scientifique
2-[(5-bromopyridin-3-yl)oxy]ethan-1-aminedihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(5-bromopyridin-3-yl)oxy]ethan-1-aminedihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can engage in π-π interactions or hydrogen bonding with target proteins, while the ethanamine group can form ionic or covalent bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(5-bromopyridin-3-yl)amino]ethan-1-ol: Similar structure but with an amino group instead of an ether linkage.
5-Bromopyridine-3-carboxylic acid: Contains a carboxylic acid group instead of an ethanamine group.
3-Amino-5-bromopyridine: Contains an amino group directly attached to the pyridine ring.
Uniqueness
2-[(5-bromopyridin-3-yl)oxy]ethan-1-aminedihydrochloride is unique due to its combination of a bromopyridine moiety with an ethanamine group linked through an ether bond. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
2-(5-bromopyridin-3-yl)oxyethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.2ClH/c8-6-3-7(5-10-4-6)11-2-1-9;;/h3-5H,1-2,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPXNMRAWVFWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.98 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
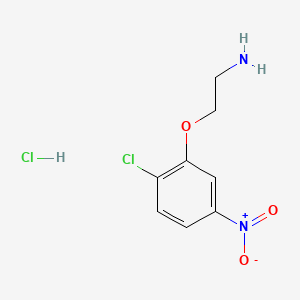
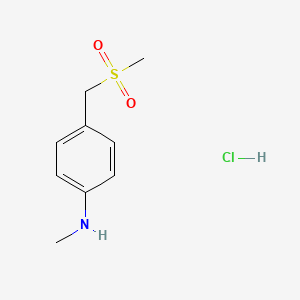

![1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanaminehydrochloride](/img/structure/B6607776.png)


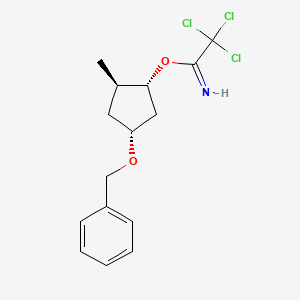
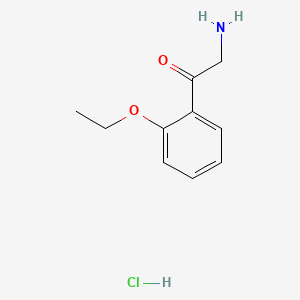


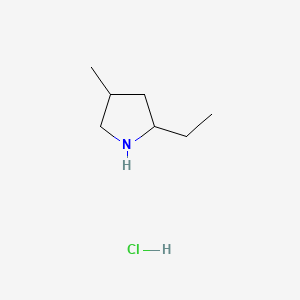
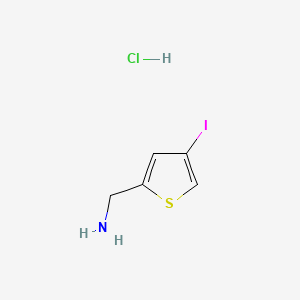
![tert-butylN-{2-[(ethoxysulfonyl)amino]ethyl}carbamate](/img/structure/B6607848.png)
